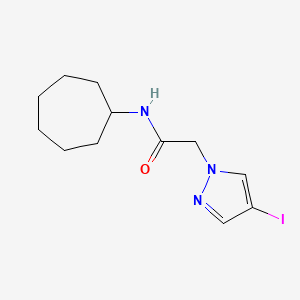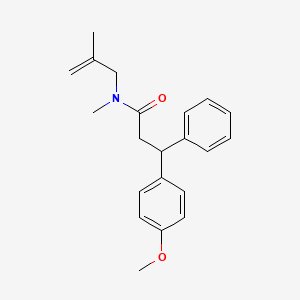
N'-(1H-indol-3-ylmethylene)-2-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-3-ylmethylene)-2-methylbenzenesulfonohydrazide, also known as IND, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N'-(1H-indol-3-ylmethylene)-2-methylbenzenesulfonohydrazide is not fully understood, but it has been suggested that it may act by inhibiting various enzymes such as topoisomerase and histone deacetylase. It may also act by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. This compound has also been found to exhibit antifungal and antibacterial properties. It has been studied for its effect on various physiological processes such as angiogenesis and apoptosis.
Advantages and Limitations for Lab Experiments
N'-(1H-indol-3-ylmethylene)-2-methylbenzenesulfonohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biochemical and physiological effects. However, there are also limitations to its use. This compound is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has limited stability, which can make it difficult to store for long periods of time.
Future Directions
There are several future directions for research on N'-(1H-indol-3-ylmethylene)-2-methylbenzenesulfonohydrazide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of the specific enzymes that this compound inhibits and the mechanism by which it induces apoptosis and inhibits angiogenesis. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of various diseases and conditions. Overall, this compound shows great potential for use in scientific research, and further studies are needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of N'-(1H-indol-3-ylmethylene)-2-methylbenzenesulfonohydrazide can be achieved using various methods such as the reaction of 2-methylbenzenesulfonyl chloride with indole-3-carboxaldehyde in the presence of a base. Another method involves the reaction of indole-3-carboxaldehyde with 2-methylbenzenesulfonyl hydrazide in the presence of a base. Both methods result in the formation of this compound, which can be purified using various techniques such as recrystallization.
Scientific Research Applications
N'-(1H-indol-3-ylmethylene)-2-methylbenzenesulfonohydrazide has been found to exhibit potential applications in scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. This compound has also been found to exhibit potential as an anti-inflammatory agent and has been studied for its effect on various physiological processes such as angiogenesis and apoptosis.
properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-12-6-2-5-9-16(12)22(20,21)19-18-11-13-10-17-15-8-4-3-7-14(13)15/h2-11,17,19H,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXHDPHVQVUDAY-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NN=CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(1-methyl-1H-pyrazol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6023321.png)
![2-[(4-methoxybenzyl)amino]-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6023324.png)
![N-(4-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6023329.png)
![6-(4-bromophenyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6023342.png)
![N,N-diethyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B6023350.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-(2,5-dimethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023356.png)

![N-(2,3-dimethylphenyl)-2-{4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6023381.png)
![2-ethoxy-2-oxo-1-phenylethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B6023383.png)
![N-cyclopropyl-3-[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6023390.png)
![2-[4-({methyl[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenyl]-6-(3-pyridinyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6023405.png)

![2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)